Cas no 139276-18-9 ((2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one)
![(2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one structure](https://ja.kuujia.com/scimg/cas/139276-18-9x500.png)
(2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one 化学的及び物理的性質
名前と識別子
-
- 3(2H)-Benzofuranone, 2-[(4-bromophenyl)methylene]-6-methoxy-, (Z)-
- (2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one
- (2Z)-2-(4-bromobenzylidene)-6-methoxy-1-benzofuran-3(2H)-one
- STK921536
- VU0616715-1
- SCHEMBL21046442
- (2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-1-benzofuran-3-one
- 139276-18-9
- (Z)-2-(4-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one
- AKOS002224553
- F3385-0644
-
- インチ: InChI=1S/C16H11BrO3/c1-19-12-6-7-13-14(9-12)20-15(16(13)18)8-10-2-4-11(17)5-3-10/h2-9H,1H3/b15-8-
- InChIKey: VKLGBMQBIBMWTI-NVNXTCNLSA-N
- ほほえんだ: COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)O2
計算された属性
- せいみつぶんしりょう: 329.98913
- どういたいしつりょう: 329.98916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 399
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
じっけんとくせい
- PSA: 35.53
(2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3385-0644-20μmol |
(2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one |
139276-18-9 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3385-0644-5mg |
(2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one |
139276-18-9 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3385-0644-15mg |
(2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one |
139276-18-9 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3385-0644-25mg |
(2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one |
139276-18-9 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3385-0644-2mg |
(2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one |
139276-18-9 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3385-0644-4mg |
(2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one |
139276-18-9 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3385-0644-10μmol |
(2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one |
139276-18-9 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3385-0644-5μmol |
(2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one |
139276-18-9 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3385-0644-30mg |
(2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one |
139276-18-9 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3385-0644-10mg |
(2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one |
139276-18-9 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
(2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one 関連文献
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
(2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-oneに関する追加情報
Introduction to (2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one (CAS No. 139276-18-9)
CAS No. 139276-18-9 refers to a specialized organic compound with the molecular formula (2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one. This compound belongs to the benzofuran class of heterocyclic aromatic compounds, characterized by a fused benzene and furan ring system. The presence of a 4-bromophenyl substituent and a methyleneidene group at the 2-position, along with a methoxy group at the 6-position, endows it with unique electronic and steric properties that make it of significant interest in pharmaceutical and chemical research.
The synthesis of this compound involves multi-step organic transformations, including condensation reactions, cyclization, and functional group modifications. The bromine atom at the para position of the phenyl ring enhances its reactivity in cross-coupling reactions, making it a valuable intermediate in the preparation of more complex molecular architectures. The dihydrobenzofuran core provides a rigid scaffold that can be further modified to explore various biological activities.
Recent advancements in medicinal chemistry have highlighted the potential of benzofuran derivatives as scaffolds for drug discovery. The structural motif of (2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one has been investigated for its pharmacological properties, particularly in the context of enzyme inhibition and receptor binding studies. The combination of electronic effects from the 4-bromophenyl group and steric hindrance from the fused ring system allows for fine-tuning of binding affinities and selectivity.
In particular, research has demonstrated that derivatives of this compound exhibit promising activity against various therapeutic targets. For instance, modifications at the methyleneidene position have been explored to enhance interactions with biological macromolecules. Computational studies using molecular modeling techniques have been instrumental in predicting binding modes and optimizing lead compounds for further development.
The methoxy group at the 6-position contributes to hydrophobicity while also serving as a potential site for further derivatization. This feature has been exploited in designing analogs with improved solubility or metabolic stability. Additionally, the presence of a double bond at the (2Z) configuration introduces geometric flexibility, which can influence receptor binding kinetics and thermodynamics.
One notable area of research involves the exploration of this compound as a precursor for kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, making them attractive targets for therapeutic intervention. The benzofuran scaffold provides a privileged structure that can interact with ATP-binding pockets in kinases through hydrogen bonding networks and hydrophobic interactions. The 4-bromophenyl substituent can serve as an anchor point for covalent bond formation or as an extended recognition element.
Furthermore, synthetic methodologies have been refined to improve access to this class of compounds. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, have enabled efficient introduction of aryl or heteroaryl groups at various positions within the benzofuran core. These methods enhance scalability and allow for rapid diversification of the compound library.
The pharmaceutical industry has shown interest in leveraging such heterocyclic compounds due to their diverse biological activities and structural complexity. Preclinical studies using analogs derived from (2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one have provided insights into their potential therapeutic applications. These studies often focus on evaluating toxicity profiles, pharmacokinetic properties, and mechanism-of-action before advancing to clinical trials.
In conclusion, (2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one (CAS No. 139276-18-9) represents a structurally intriguing compound with significant potential in drug discovery. Its unique combination of functional groups and scaffold properties makes it a versatile building block for developing novel therapeutic agents. Continued research efforts are expected to yield further insights into its biological significance and commercial viability.
139276-18-9 ((2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one) 関連製品
- 2109155-75-9(1-(Cyclopentylacetyl)piperazine hydrochloride)
- 2138120-03-1(4-(4-nitrobenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine)
- 2287287-20-9(2-(2-Bromoethoxy)ethanamine;hydrobromide)
- 451494-52-3(1-Methyl-4-(2-methylbut-3-yn-2-yl)-1,4-diazepane)
- 1152666-22-2(3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine)
- 1261990-99-1(2-Chloro-4-(2,4,6-trifluorophenyl)phenol)
- 2680848-05-7(4-methyl-2-(2,2,2-trifluoro-N-methylacetamido)-1,3-oxazole-5-carboxylic acid)
- 723257-51-0(N-(3-hydroxy-4-methylphenyl)-2-furamide)
- 1197533-86-0(4-(4-Methyl-3-nitrobenzoyl)thiomorpholine)
- 1105197-85-0(2-{[5-(4-pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide)